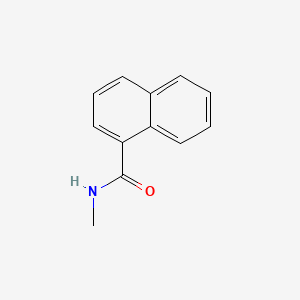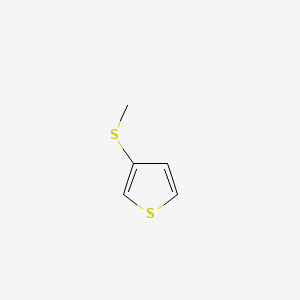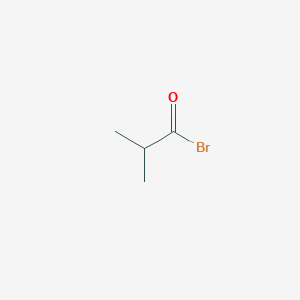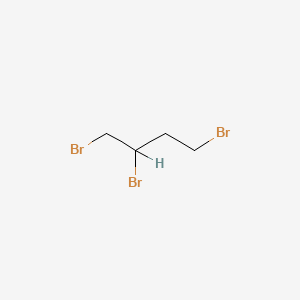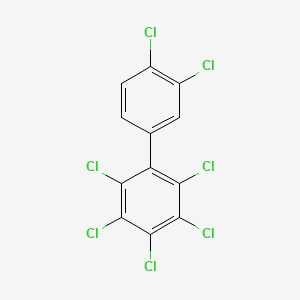
2,3,3',4,4',5,6-Heptachlorobiphenyl
Descripción general
Descripción
2,3,3’,4,4’,5,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It is one of 209 PCBs, which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .
Synthesis Analysis
The synthesis of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl involves 2,3,4,6-Tetrachlorophenylamine and 1,2,3-Trichlorobenzene . PCBs were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl is C12H3Cl7 . The average molecular mass is 395.323 g/mol . The structure can be represented by the SMILES notation: ClC1=CC=C(C=C1Cl)C1=C(Cl)C(Cl)=C(Cl)C(Cl)=C1Cl .Physical And Chemical Properties Analysis
2,3,3’,4,4’,5,6-Heptachlorobiphenyl is a solid substance . It has a melting point of 117.5°C and a boiling point of 479.43°C (rough estimate) . Its density is estimated to be 1.6580 and its refractive index is estimated to be 1.6330 .Aplicaciones Científicas De Investigación
-
Environmental Science and Pollution Research
- Application Summary : The absolute configuration of 2,2′,3,3′,6-pentachlorinatedbiphenyl (PCB 84) atropisomers was studied . PCBs display axial chirality and form stable rotational isomers, or atropisomers, that are non-superimposable mirror images of each other .
- Methods : Pure PCB 84 atropisomers were obtained by semi-preparative liquid chromatography with two serially connected Nucleodex β-PM columns . The absolute configuration of both atropisomers was determined by X-ray single-crystal diffraction .
- Results : The PCB 84 atropisomer eluting first and second on the Nucleodex β-PM column correspond to (a R )- (−)-PCB 84 and (a S )- (+)-PCB 84, respectively .
-
Cytochrome P450 Monooxygenase Research
- Application Summary : The human cytochrome P450 monooxygenase catalyzing the enantioselective oxidation of 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) and 2,2′,3,4,4′,5′,6-heptachlorobiphenyl (PCB 183) was determined .
- Methods : The study used a recombinant human CYP monooxygenase . Thirteen CYP monooxygenases were evaluated .
- Results : CYP2A6 was found to preferably oxidize aS-PCB 95 enantioselectively .
-
Electrical Transformers and Hydraulic Fluids
- Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl, a compound similar to 2,3,3’,4,4’,5,6-Heptachlorobiphenyl, was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins, and several daily applications such as paint, ink, and surface coatings .
- Methods : This compound was used as a dielectric fluid in transformers due to its high resistance to electricity .
- Results : The use of this compound in transformers and capacitors was discontinued in January 1979 due to environmental concerns .
-
Synthesis of Polychlorinated Biphenyls (PCBs)
- Application Summary : 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener .
- Methods : The synthesis of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl can be achieved from 2,3,4,6-Tetrachlorophenylamine and 1,2,3-Trichlorobenzene .
- Results : The result is a PCB congener that can be used for further research and applications .
-
Inhibition of Aromatase Activity
- Application Summary : Some OH-PCBs, including 2,2′,3,4,4′,5,5′-Heptachlorobiphenyl (IUPAC No. 180), are potent inhibitors of aromatase activity .
- Methods : The study of these compounds involves biochemical assays to determine their inhibitory effects on the enzyme aromatase .
- Results : These compounds have been found to be more potent inhibitors of aromatase activity than non-dioxin like (NDL)-PCBs and MeSO₂-PCBs .
- Electrical Transformers and Hydraulic Fluids
- Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl, a compound similar to 2,3,3’,4,4’,5,6-Heptachlorobiphenyl, was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins, and several daily applications such as paint, ink, and surface coatings .
- Methods : This compound was used as a dielectric fluid in transformers due to its high resistance to electricity .
- Results : The use of this compound in transformers and capacitors was discontinued in January 1979 due to environmental concerns .
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-2-1-4(3-6(5)14)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEDCFVCFDKSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074151 | |
| Record name | 2,3,3',4,4',5,6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5,6-Heptachlorobiphenyl | |
CAS RN |
41411-64-7 | |
| Record name | 2,3,3',4,4',5,6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03P5STJ2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



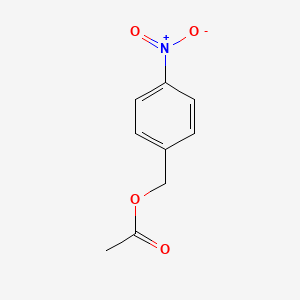
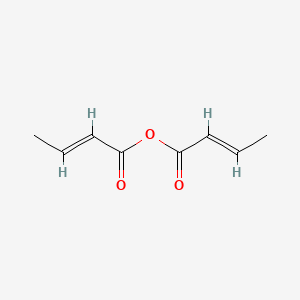
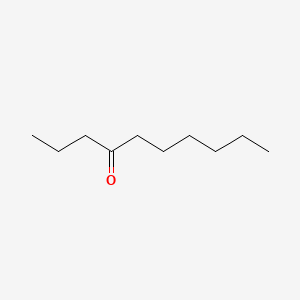
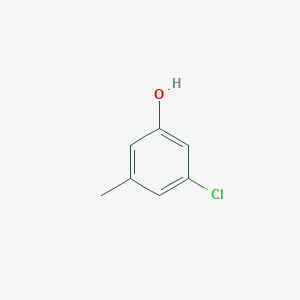
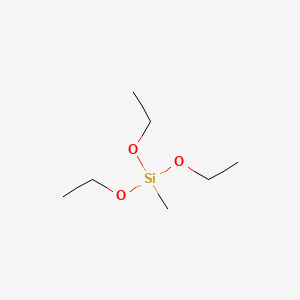
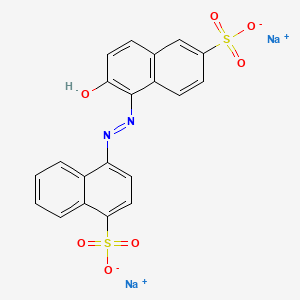
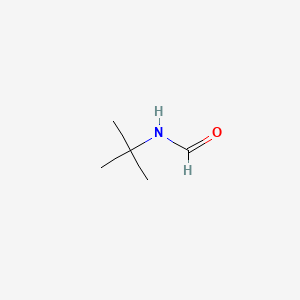
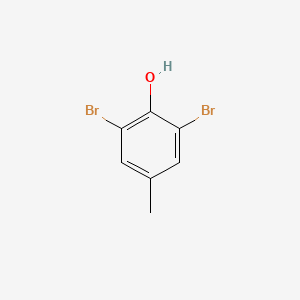
![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione](/img/structure/B1582166.png)

